1-[2-(4-Bromobenzoyl)-4,5-dimethoxyphenyl]propan-2-one
Description
1-[2-(4-Bromobenzoyl)-4,5-dimethoxyphenyl]propan-2-one is a synthetic organic compound characterized by a propan-2-one (acetone) backbone linked to a substituted phenyl ring. The phenyl group is functionalized with a 4-bromobenzoyl moiety at position 2 and methoxy groups at positions 4 and 4. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C18H17BrO4 |
|---|---|
Molecular Weight |
377.2 g/mol |
IUPAC Name |
1-[2-(4-bromobenzoyl)-4,5-dimethoxyphenyl]propan-2-one |
InChI |
InChI=1S/C18H17BrO4/c1-11(20)8-13-9-16(22-2)17(23-3)10-15(13)18(21)12-4-6-14(19)7-5-12/h4-7,9-10H,8H2,1-3H3 |
InChI Key |
PIPLBMUUELXJCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1C(=O)C2=CC=C(C=C2)Br)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[2-(4-Bromobenzoyl)-4,5-dimethoxyphenyl]propan-2-one typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzoyl chloride and 4,5-dimethoxyphenylacetic acid.
Reaction Conditions: The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as acetic acid and zinc powder
Industrial Production: Industrial production methods focus on optimizing yield and purity. .
Chemical Reactions Analysis
1-[2-(4-Bromobenzoyl)-4,5-dimethoxyphenyl]propan-2-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups using nucleophilic substitution reactions
Scientific Research Applications
1-[2-(4-Bromobenzoyl)-4,5-dimethoxyphenyl]propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of various chemical products and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromobenzoyl)-4,5-dimethoxyphenyl]propan-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Pathways Involved: It may inhibit or activate certain pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Structural Analogues with Dimethoxyphenyl Moieties
Compounds featuring dimethoxyphenyl groups, such as 2-((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids (), share electronic similarities due to the electron-donating methoxy substituents. However, the target compound differs in its ketone backbone and bromobenzoyl group, which may enhance stability and binding affinity compared to triazole-based derivatives.
| Feature | Target Compound | Triazole Derivatives |
|---|---|---|
| Core Structure | Propan-2-one backbone | 1,2,4-Triazole ring |
| Key Substituents | 4-Bromobenzoyl, 4,5-dimethoxy | 2,4-/3,4-Dimethoxy, thioacetic acid |
| Toxicity (Predicted) | Likely higher due to bromine | Low (LD50 > 5,000 mg/kg) |
| Reactivity | Ketone-based nucleophilic addition | Thioether and carboxylic acid functionalization |
Benzodiazepin-2-one Surfactants
Alkylated 4-phenyl-1,5-benzodiazepin-2-ones (e.g., 1-dodecyl-4-phenyl-1,5-benzodiazepin-2-one) () are nonionic surfactants with long alkyl chains that enhance cellular uptake of drugs. In contrast, the target compound lacks surfactant properties due to its rigid bromobenzoyl group and absence of long hydrophobic chains. This structural difference suggests reduced membrane permeability compared to benzodiazepin-2-one surfactants, though the bromine may partially offset this by increasing lipophilicity .
Phenolic and Aromatic Ketone Derivatives
Compounds like 1-(2-hydroxy-5-methylphenyl)ethan-1-one and 2,6-dimethoxyphenol () share aromatic ketone or phenol frameworks but lack the bromobenzoyl group. The target compound’s bromine substitution likely enhances its electrophilic character, making it more reactive in cross-coupling reactions compared to non-halogenated analogues. Additionally, the 4,5-dimethoxy arrangement may confer better solubility in polar solvents than 2,6-dimethoxyphenol, which has a sterically hindered substitution pattern .
Biological Activity
1-[2-(4-Bromobenzoyl)-4,5-dimethoxyphenyl]propan-2-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H18BrO3
- Molecular Weight : 363.23 g/mol
- CAS Number : 241153-84-4
This compound features a bromobenzoyl group and two methoxy groups that contribute to its unique properties and biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells (MCF-7) and colorectal cancer cells (HT-29) with IC50 values indicating significant potency.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis via caspase activation |
| HT-29 | 15.3 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound also displays notable antimicrobial properties. It was tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated that it possesses bactericidal activity, particularly against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins.
- Cell Cycle Arrest : It effectively halts the progression of the cell cycle in cancer cells, particularly at the G2/M checkpoint, which is crucial for cell division.
- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, which could contribute to its protective effects against cellular damage.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study A : In a xenograft model using MCF-7 cells, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups.
- Study B : A combination therapy involving this compound and standard chemotherapeutics showed enhanced efficacy in reducing tumor size and improving survival rates in animal models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
